5-Fluoro-2-(piperazin-1-YL)pyrimidine

説明

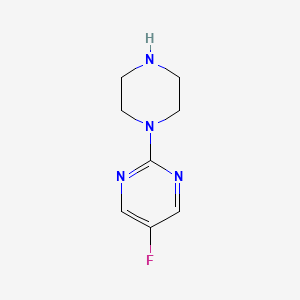

Structure

2D Structure

特性

IUPAC Name |

5-fluoro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFECFLKWGTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434850 | |

| Record name | 5-FLUORO-2-(PIPERAZIN-1-YL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-49-9 | |

| Record name | 5-Fluoro-2-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87789-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-FLUORO-2-(PIPERAZIN-1-YL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution on 5-Fluoropyrimidine Derivatives

A representative method involves the reaction of 5-fluoropyrimidine with piperazine under reflux in DMF or DMSO. The fluorine at the 2-position is displaced by the nucleophilic nitrogen of piperazine, yielding 5-fluoro-2-(piperazin-1-yl)pyrimidine.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-Fluoropyrimidine + Piperazine | Nucleophilic substitution | Use of excess piperazine can drive reaction forward |

| 2 | Solvent: DMF or DMSO, reflux | Formation of this compound | Reaction time varies from 2 to 6 hours |

| 3 | Work-up: Addition of water, extraction with dichloromethane | Isolation of crude product | Removal of solvent and impurities |

| 4 | Purification: Recrystallization or column chromatography | Pure product | Yields typically range from 60% to 85% |

This method is supported by patent literature and chemical supplier data, indicating its robustness and scalability for industrial synthesis.

Multi-Step Synthesis via Pyrimidine Precursors

An alternative approach involves the preparation of substituted pyrimidine intermediates followed by piperazinylation:

Step 1: Synthesis of 5-fluoro-4-nitropyrimidine or related intermediates via nitration or halogenation.

Step 2: Piperazinylation of the nitro-substituted pyrimidine using excess piperazine in solvents such as toluene or chlorobenzene, often under reflux.

Step 3: Reduction or cyclization steps to finalize the pyrimidine-piperazine structure.

化学反応の分析

Types of Reactions: 5-Fluoro-2-(piperazin-1-YL)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Substitution Reactions: The piperazine ring can be further functionalized through substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to 5-Fluoro-2-(piperazin-1-yl)pyrimidine. For instance:

- 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives : These compounds exhibited strong inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, outperforming traditional antibiotics like linezolid .

- Structural Modifications : Variants of the compound have been synthesized to enhance antibacterial efficacy, demonstrating that modifications can significantly impact the biological activity and safety profile of these compounds .

Antifungal Applications

The compound has also been investigated for its antifungal properties:

- Fungicidal Potential : Research indicates that 5-fluoro pyrimidine derivatives can act as effective fungicides against various fungal pathogens, including ascomycetes and basidiomycetes. These compounds are being explored for agricultural applications to protect crops from fungal damage .

Anti-inflammatory Activity

Pyrimidine derivatives, including those related to this compound, have shown promising anti-inflammatory effects:

- Inhibition of COX Enzymes : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, IC50 values for COX-2 inhibition were found to be comparable to standard anti-inflammatory drugs like celecoxib .

Neuropharmacological Effects

The compound's structural similarities with known psychoactive agents suggest potential applications in treating neurological disorders:

- Monoamine Oxidase Inhibition : Studies on related piperazine derivatives indicate selective inhibition of monoamine oxidase A and B, which could be beneficial in managing depression and anxiety disorders .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-Fluoro-2-(piperazin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

類似化合物との比較

Thiazolo[5,4-d]pyrimidine Derivatives with Piperazine/Piperidine Moieties

A series of thiazolo[5,4-d]pyrimidine derivatives () feature piperazine or piperidine substituents, such as:

- Compound 2 : 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine (30% yield, mp 219–221°C).

- Compound 5 : 2-(Furan-2-yl)-5-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine (50% yield, mp 181–183°C).

Key Differences :

Uracil-5-Sulfonamide Derivatives

Uracil sulfonamides, such as I (5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione) and II (N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide), were studied using DFT calculations (B3LYP/6-31+G(d,p)) ().

Comparison :

- I and II exhibit distinct electronic profiles due to sulfonamide and dihydrodioxine groups, influencing pharmacokinetics (e.g., logP, H-bonding).

4-(5-Fluoro-2-Methoxyphenyl)-6-Piperazin-1-ylpyrimidine

This analog (CAS 1171739-24-4, ) introduces a methoxyphenyl group at position 4.

Key Features :

- Molecular weight: 288.32 g/mol vs. 224.23 g/mol for 5-fluoro-2-(piperazin-1-yl)pyrimidine.

- Increased hydrophobicity due to the methoxyphenyl group may enhance blood-brain barrier penetration.

Thiazolo[5,4-d]pyrimidine with Sulfonylpiperazine

Compound 1245318-36-8 () incorporates a phenylmethanesulfonylpiperazine group.

Comparison :

Enzyme Inhibition Profiles

- SCH 66712 : Inactivates CYP2D6 ($ k_{\text{inact}} = 0.14 \, \text{min}^{-1} $ in HL microsomes) with 5–10-fold selectivity over CYP3A4, CYP2C9, and CYP2C19 .

- Non-Fluorinated Analogs: Reduced electronegativity may weaken enzyme binding.

- Fluorinated Nucleoside Analogs : 5-Fluoro-2'-deoxyuridine () is cleaved by pyrimidine nucleoside phosphorylases, whereas 5-fluoro substitution in SCH 66712 prevents similar metabolic pathways .

生物活性

5-Fluoro-2-(piperazin-1-YL)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and a piperazine moiety at the 2-position of the pyrimidine ring, which contributes to its pharmacological potential.

- Molecular Formula : C8H12FN4

- Molecular Weight : 202.66 g/mol

- Structure : The compound's structure allows for significant interactions with various biological targets, enhancing its therapeutic profile.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities, particularly in the field of oncology and neuropharmacology. Below are some key findings:

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases (e.g., EGFR) and COX-2, which are critical in tumor growth and inflammation pathways .

- In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including ovarian and renal cancers, with growth inhibition percentages reaching up to 84.82% .

-

Case Studies :

- A study reported that specific derivatives of pyrimidine compounds, including those related to this compound, displayed remarkable cytotoxicity against leukemia cells (HL-60) with GI values of approximately 49.95% .

- Another investigation highlighted the ability of these compounds to induce apoptosis in cancer cells through the inhibition of survival signaling pathways .

Neuropharmacological Effects

- Atypical Antipsychotic Potential :

- Receptor Binding Studies :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the piperazine ring enhances solubility and bioavailability, while the fluorine substitution increases lipophilicity, which may facilitate cellular uptake.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated pyrimidine with piperazine | Anticancer, neuropharmacological |

| 5-Fluoro-2-(piperidin-1-YL)pyrimidine | Piperidine instead of piperazine | Potential CNS effects |

| 4-(Piperazin-1-YL)pyrimidin-2(1H)-one | Contains a carbonyl group | Different biological activity |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the substitution of a halogen (e.g., chlorine) at the 2-position of 5-fluoropyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

- Catalytic additives : Use of KCO or DIEA to deprotonate piperazine and enhance nucleophilicity .

- Purification : Column chromatography with gradients of ethyl acetate and hexane to isolate the product.

- Yield monitoring : TLC or HPLC to track reaction progress (retention time ~6.5 min under C18 reverse-phase conditions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation hazards .

- Waste management : Segregate chemical waste in labeled containers and dispose via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

- Emergency procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent spread. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or LC-MS) for this compound derivatives?

Methodological Answer:

- NMR analysis : Compare -NMR shifts (typically δ −120 to −150 ppm for 5-fluoro substituents) and -NMR coupling patterns (e.g., doublets for aromatic protons). For piperazine protons, expect broad singlets at δ 2.8–3.2 ppm due to conformational flexibility .

- LC-MS validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 209.10 for CHFN). Discrepancies may arise from solvent adducts or isotopic patterns; employ collision-induced dissociation (CID) to fragment ions and verify structural motifs .

- Controlled experiments : Synthesize reference standards (e.g., via isotopic labeling) to isolate and identify impurities or degradation products .

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Buffer systems : Prepare pH 7.4 phosphate-buffered saline (PBS) with 0.1% DMSO to simulate physiological conditions. Monitor degradation via HPLC at 254 nm over 24–72 hours .

- Kinetic analysis : Use pseudo-first-order kinetics to calculate half-life (). For example, if degradation follows , .

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to reduce susceptibility to nucleophilic attack at the 2-piperazine moiety .

Q. How can researchers design analogs of this compound to enhance binding affinity in kinase inhibition assays?

Methodological Answer:

- Scaffold modification : Replace piperazine with substituted piperidines or morpholines to alter steric and electronic profiles. For example, 4-methylpiperazine increases lipophilicity (clogP +0.5), potentially improving membrane permeability .

- Fluorine scan : Introduce additional fluorine atoms at the 4- or 6-positions of the pyrimidine ring to modulate electronic effects and engage in halogen bonding with kinase ATP pockets .

- Biological assays : Use FRET-based kinase activity assays (e.g., EGFR or CDK2) with ATP concentrations near to quantify IC shifts. Pair with molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding energy trends .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

Methodological Answer:

- Dose-response modeling : Fit data to a four-parameter logistic curve () using software like GraphPad Prism. Report EC with 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test () to exclude anomalous replicates. Ensure biological triplicates and technical duplicates to validate reproducibility .

- Cross-study comparisons : Normalize data to positive controls (e.g., doxorubicin) and report fold-changes relative to vehicle-treated cells to mitigate plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。